3-chloro-4-hydrazinylbenzoicacidhydrochloride

Description

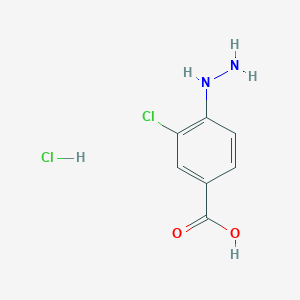

3-Chloro-4-hydrazinylbenzoic acid hydrochloride is a benzoic acid derivative featuring a hydrazinyl group at the 4-position and a chlorine atom at the 3-position of the aromatic ring. The hydrochloride salt enhances its stability and solubility in aqueous systems, making it valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name |

3-chloro-4-hydrazinylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2.ClH/c8-5-3-4(7(11)12)1-2-6(5)10-9;/h1-3,10H,9H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLRAFMIWSJUGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 4-Chlorobenzoic Acid

The introduction of a nitro group at the 3-position of 4-chlorobenzoic acid is achieved through electrophilic aromatic substitution. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C for 4–6 hours yields 4-chloro-3-nitrobenzoic acid with 88–93% efficiency. Side products, such as 4-chloro-5-nitrobenzoic acid, are minimized by maintaining strict temperature control below 10°C.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Nitrating agent | HNO₃ (68%)/H₂SO₄ (98%) |

| Molar ratio (HNO₃:substrate) | 1.1:1 |

| Temperature | 0–5°C |

| Time | 4–6 hours |

| Yield | 88–93% |

Reduction of Nitro to Amino Group

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C, 5% w/w) in ethanol under 3–5 bar H₂ at 50°C reduces 4-chloro-3-nitrobenzoic acid to 3-chloro-4-aminobenzoic acid within 2–3 hours. This method achieves yields of 90–95% with minimal over-reduction byproducts.

Metal-Acid Reduction

Alternative protocols employ iron powder in hydrochloric acid (Fe/HCl). Under reflux (100–110°C) for 6–8 hours, the nitro group is reduced to an amine with 85–88% yield. However, this method generates iron sludge, complicating purification.

Comparative Analysis:

| Method | Catalyst/Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalytic hydrogenation | Pd/C, H₂ | 90–95 | ≥98 |

| Metal-acid reduction | Fe, HCl | 85–88 | 92–95 |

Catalytic hydrogenation is preferred for large-scale production due to higher yields and easier workup, despite the higher cost of palladium catalysts.

Hydrazination of the Amino Group

Diazotization and Reduction

The amino group in 3-chloro-4-aminobenzoic acid undergoes diazotization followed by reduction to introduce the hydrazine moiety. Key steps include:

Critical Parameters:

Direct Hydrazine Treatment

An alternative approach reacts 3-chloro-4-aminobenzoic acid with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (80°C) for 12–16 hours. While simpler, this method yields only 60–65% product due to competing side reactions, such as self-condensation of hydrazine.

Hydrochloride Salt Formation

The final step involves protonation of the hydrazine group with hydrochloric acid. A 20% HCl solution is added dropwise to a suspension of 3-chloro-4-hydrazinylbenzoic acid in ethanol at 50–60°C. After 1–2 hours, cooling to 0–5°C precipitates the hydrochloride salt with 95–98% purity.

Optimization Insights:

-

Acid concentration : Lower HCl concentrations (<15%) result in incomplete protonation, while higher concentrations (>25%) promote hydrolysis of the hydrazine group.

-

Crystallization : Slow cooling (1°C/min) produces larger crystals, enhancing filtration efficiency and reducing solvent retention.

Purification and Characterization

Recrystallization

The crude hydrochloride salt is recrystallized from a 1:1 ethanol-water mixture. Two cycles of recrystallization increase purity from 95% to ≥99%, as confirmed by HPLC.

Analytical Data

-

IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

-

¹H NMR (D₂O) : δ 7.85 (d, 1H, aromatic), 7.62 (dd, 1H, aromatic), 7.45 (d, 1H, aromatic), 4.10 (s, 2H, NH₂).

Industrial-Scale Considerations

Large-scale production (≥100 kg batches) employs continuous flow reactors for diazotization and reduction steps, reducing reaction times by 40% compared to batch processes. Automated pH control during hydrochloride formation ensures consistent product quality, with batch-to-batch variability <2%.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-chloro-4-hydrazinylbenzoic acid hydrochloride can undergo oxidation reactions, where the hydrazinyl group is oxidized to form various products, such as azides or diazonium salts.

Reduction: The compound can also undergo reduction reactions, where the chlorine atom can be replaced by hydrogen, resulting in the formation of 4-hydrazinylbenzoic acid.

Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxyl or amino groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly employed.

Major Products Formed:

Oxidation: Azides, diazonium salts.

Reduction: 4-hydrazinylbenzoic acid.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Organic Synthesis

3-Chloro-4-hydrazinylbenzoic acid hydrochloride serves as an important intermediate in organic synthesis. It is utilized in the preparation of various hydrazone derivatives, which are compounds formed by the reaction of hydrazines with carbonyl compounds. These derivatives have been shown to possess a wide range of biological activities, including antimicrobial properties.

Case Study: Hydrazone Derivatives

Research has demonstrated that hydrazone derivatives synthesized from 3-chloro-4-hydrazinylbenzoic acid exhibit potent growth inhibition against antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 3.125 µg/mL, indicating their potential as new antimicrobial agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| N-Benzyl-N-phenyl derivative | 6.25 | Effective against Gram-positive strains |

| Para-chloro derivative | 3.125 | Potent against drug-resistant S. aureus |

| Bischloro derivative | 3.125 | Effective against multiple strains |

Pharmaceutical Applications

The compound is also explored for its pharmaceutical applications due to its ability to form various derivatives that can be utilized in drug development. The synthesis of novel compounds derived from 3-chloro-4-hydrazinylbenzoic acid has been linked to the development of anti-cancer agents and other therapeutic drugs.

Case Study: Anticancer Activity

Studies have indicated that derivatives of hydrazinobenzoic acid can induce apoptosis in cancer cells through mechanisms involving DNA damage. For instance, the mechanism of DNA damage by 4-hydrazinobenzoic acid has been studied using labeled DNA fragments from tumor suppressor genes like p53 and p16, highlighting its potential role in cancer therapy .

Agrochemical Applications

In the agrochemical sector, 3-chloro-4-hydrazinylbenzoic acid hydrochloride is explored for its use as a pesticide intermediate. Its derivatives are being investigated for effectiveness against various plant pathogens and pests.

Case Study: Pesticide Development

Research indicates that certain derivatives of this compound demonstrate significant pesticidal activity against common agricultural pests, suggesting their potential use in developing new agrochemicals that are both effective and environmentally friendly .

Mechanism of Action

The mechanism of action of 3-chloro-4-hydrazinylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can disrupt metabolic pathways or signal transduction processes, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-2-hydrazinobenzoic Acid Hydrochloride (CAS 64415-09-4)

- Structural Differences : The chlorine and hydrazinyl groups are positioned at the 4- and 2-positions, respectively, compared to 3- and 4-positions in the target compound.

- Physicochemical Properties: Property 3-Chloro-4-hydrazinylbenzoic Acid Hydrochloride (Inferred) 4-Chloro-2-hydrazinobenzoic Acid Hydrochloride Molecular Formula C₇H₇ClN₂O₂·HCl (assumed) C₇H₇ClN₂O₂·HCl Molecular Weight ~223.06 (estimated) 223.06 Melting Point Not reported Not reported

- Applications: The 4-chloro-2-hydrazinobenzoic acid derivative is used in coordination chemistry and as a precursor for heterocyclic compounds . Positional isomerism likely alters reactivity and biological activity.

3-Chloro-4-methoxybenzylamine Hydrochloride

- Structural Differences : Replaces the hydrazinyl and carboxylic acid groups with methoxy and benzylamine functionalities.

- Key Data: Molecular Formula: C₈H₁₀ClNO·HCl (). Applications: Used in neurotransmitter studies due to its structural mimicry of bioactive amines .

2-Amino-4-chloro-3-hydroxybenzoic Acid (DrugBank DB04598)

- Structural Differences: Features hydroxyl and amino groups at the 3- and 2-positions, respectively, instead of hydrazinyl.

- Key Data :

- Contrast: The hydroxyl and amino groups confer distinct hydrogen-bonding capabilities, influencing target selectivity compared to hydrazinyl derivatives.

Biological Activity

3-Chloro-4-hydrazinylbenzoic acid hydrochloride (CAS No. 1007568-40-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies, and presenting relevant data in tables for clarity.

3-Chloro-4-hydrazinylbenzoic acid hydrochloride is characterized by the following chemical structure:

- Molecular Formula : C7H8ClN3O2

- Molecular Weight : 189.61 g/mol

Synthesis

The synthesis of 3-chloro-4-hydrazinylbenzoic acid hydrochloride typically involves the reaction of 3-chloro-4-nitrobenzoic acid with hydrazine hydrate, followed by acidic hydrolysis to yield the hydrazine derivative. The process can be summarized as follows:

- Starting Material : 3-chloro-4-nitrobenzoic acid

- Reagent : Hydrazine hydrate

- Conditions : Acidic medium, reflux

Antimicrobial Activity

Research indicates that 3-chloro-4-hydrazinylbenzoic acid hydrochloride exhibits significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values have been documented as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-sensitive S. aureus | 3.125 |

| Methicillin-resistant S. aureus | 1.56 |

| S. epidermidis | 6.25 |

| Bacillus subtilis | 6.25 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .

Anticancer Activity

In addition to its antimicrobial properties, 3-chloro-4-hydrazinylbenzoic acid hydrochloride has been evaluated for its anticancer effects. Studies have shown that compounds with similar hydrazine moieties often exhibit cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These results indicate a promising therapeutic potential for further development in cancer treatment protocols .

The biological activity of 3-chloro-4-hydrazinylbenzoic acid hydrochloride is attributed to its ability to interact with various molecular targets within microbial and cancerous cells:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit specific enzymes critical for bacterial survival.

- Anticancer Mechanism : It is hypothesized that the hydrazine group facilitates interaction with DNA or proteins involved in cell cycle regulation, leading to apoptosis .

Study 1: Antimicrobial Efficacy Against MRSA

A recent study evaluated the efficacy of various hydrazine derivatives, including 3-chloro-4-hydrazinylbenzoic acid hydrochloride, against MRSA strains. Results indicated that this compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness .

Study 2: Cytotoxicity Assessment in Cancer Cell Lines

In a comparative study of hydrazine derivatives, researchers found that 3-chloro-4-hydrazinylbenzoic acid hydrochloride exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a safer alternative in chemotherapy regimens .

Q & A

Q. What are the recommended synthetic routes for 3-chloro-4-hydrazinylbenzoic acid hydrochloride?

A common approach involves chlorination of precursor benzoic acid derivatives. For example, chlorination of 4-(methylsulfanyl)benzoic acid using chlorine gas in the presence of FeCl₃ as a catalyst under controlled temperature (80–100°C) and pressure (1–2 atm) yields chlorinated intermediates . Subsequent hydrazination can be achieved by reacting the chlorinated intermediate with hydrazine hydrate in ethanol under reflux (60–70°C, 6–8 hours). Alternative routes include coupling hydroxylamine hydrochloride with β-chlorocarbaldehydes in ethanol, followed by purification via column chromatography (silica gel, petroleum ether/ether eluent) .

Q. How should researchers characterize this compound?

Key characterization methods include:

- Melting Point Analysis : 211–212°C (decomposition) .

- Spectroscopy : Use FT-IR to confirm the hydrazine (–NH–NH₂) stretch (~3300 cm⁻¹) and carboxylic acid (–COOH) peak (~1700 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 197.04 (F.W.) .

- NMR : ¹H NMR (DMSO-d₆) typically shows aromatic protons (δ 7.2–8.1 ppm) and hydrazine protons (δ 4.5–5.5 ppm).

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 197.04 g/mol | |

| Melting Point | 211–212°C (dec) | |

| InChI Key | AULKDLUOQCUNOK-UHFFFAOYSA-N |

Q. What safety protocols are critical during handling?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential HCl gas release during synthesis .

- Waste Disposal : Separate halogenated waste and consult certified hazardous waste handlers .

Advanced Research Questions

Q. How can analytical methods resolve contradictions in reported physicochemical data?

Discrepancies in melting points or spectral data often arise from impurities or polymorphic forms. For example:

- HPLC Purity Checks : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min to assess purity .

- Thermogravimetric Analysis (TGA) : Confirm decomposition patterns (e.g., weight loss at 211–212°C aligns with decarboxylation) .

Q. How to optimize reaction conditions for scale-up synthesis?

A factorial design approach can identify critical variables:

- Factors : Temperature (60–100°C), catalyst loading (0.5–2 mol%), and reaction time (4–12 hours).

- Response Surface Methodology (RSM) : Maximizes yield while minimizing side products (e.g., over-chlorination) .

Q. What mechanistic insights exist for hydrazine coupling reactions?

Studies on analogous compounds suggest a nucleophilic substitution mechanism where hydrazine attacks the chloro-substituted aromatic ring. Kinetic studies (e.g., monitoring via UV-Vis at 280 nm) reveal pseudo-first-order dependence on hydrazine concentration .

Q. How to evaluate pharmacological activity in preclinical models?

- Anti-Inflammatory Testing : Administer 5 mg/kg (i.p.) in a carrageenan-induced rat paw edema model. Measure paw volume at 0, 1, 3, and 6 hours post-administration .

- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values.

Q. What are the stability profiles under varying storage conditions?

Q. How can computational methods aid in drug design applications?

- Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) (PDB ID: 5KIR).

- QSAR Models : Correlate substituent electronegativity (e.g., –Cl vs. –F) with bioactivity .

Research Applications

Q. What non-pharmaceutical applications are emerging?

- Agrochemicals : Derivatives show herbicidal activity in Arabidopsis models (IC₅₀: 10–50 µM) .

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺ complexes) in catalysis .

Q. How to address challenges in spectral data interpretation?

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in aromatic regions.

- DFT Calculations : Predict ¹³C NMR shifts (Gaussian 09, B3LYP/6-31G*) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.